n-Fmoc-3-(trifluoromethoxy)-l-phenylalanine
CAS No.: 1260592-32-2
Cat. No.: VC4548845
Molecular Formula: C25H20F3NO5
Molecular Weight: 471.432
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1260592-32-2 |
---|---|
Molecular Formula | C25H20F3NO5 |
Molecular Weight | 471.432 |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethoxy)phenyl]propanoic acid |
Standard InChI | InChI=1S/C25H20F3NO5/c26-25(27,28)34-16-7-5-6-15(12-16)13-22(23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1 |
Standard InChI Key | JAUYXFMCEZXVPZ-QFIPXVFZSA-N |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)OC(F)(F)F)C(=O)O |
Introduction
Chemical Structure and Stereochemistry
Molecular Architecture
The compound’s structure consists of an L-phenylalanine backbone modified at three critical positions:
-
Amino Protection: The α-amino group is protected by an Fmoc group, a standard strategy in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions .
-
Aromatic Substitution: A trifluoromethoxy group (-OCF₃) is introduced at the 3-position of the phenyl ring. This electron-withdrawing group alters electronic properties and enhances resistance to enzymatic degradation .
-
Carboxylic Acid Functionality: The α-carboxylic acid remains free for peptide bond formation during SPPS .
The stereochemistry at the α-carbon is preserved in the L-configuration, crucial for maintaining biological activity in peptide-based therapeutics .
Table 1: Key Structural Features
Feature | Description |
---|---|
Molecular Formula | |
Molecular Weight | 471.43 g/mol |
CAS Number | 1260592-32-2 |
Stereochemistry | L-configuration at α-carbon |
Protection Group | Fmoc (9-fluorenylmethyloxycarbonyl) |
Aromatic Substituent | -OCF₃ at 3-position |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of n-Fmoc-3-(trifluoromethoxy)-L-phenylalanine typically involves multi-step organic reactions:
-
Amino Protection: L-Phenylalanine’s amino group is protected with Fmoc-Cl (Fmoc chloride) under basic conditions .
-
Electrophilic Substitution: The phenyl ring undergoes electrophilic trifluoromethoxylation at the 3-position. This step often employs silver-mediated reactions or direct fluorination agents .
-
Purification: Chromatographic techniques (e.g., HPLC) ensure high enantiomeric purity (>95% ee) .
Industrial-scale production optimizes these steps for yield and cost-efficiency, utilizing automated synthesizers and continuous-flow reactors .
Challenges in Trifluoromethoxylation
Introducing the -OCF₃ group is synthetically challenging due to the poor nucleophilicity of trifluoromethoxy anions. Recent advances use hypervalent iodine reagents or copper catalysts to facilitate this transformation . For example, BJOC (2020) highlights a palladium-catalyzed cross-coupling method that achieves 70–80% yields for analogous fluorinated phenylalanines .
Physicochemical Properties
Thermodynamic Parameters
Solubility and Stability
The compound exhibits limited solubility in aqueous media but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) . The Fmoc group enhances stability during SPPS but requires cleavage with piperidine before final deprotection .
Applications in Pharmaceutical Research
Peptide Synthesis
n-Fmoc-3-(trifluoromethoxy)-L-phenylalanine is a cornerstone in SPPS for incorporating fluorinated residues into peptides. Its applications include:
-
Antimicrobial Peptides: Fluorination improves membrane permeability and resistance to proteases . For instance, cyclic acyldepsipeptides containing Phe(3-OCF₃) show potent activity against Gram-positive pathogens .
-
PET Imaging Probes: Fluorinated amino acids serve as radiotracers. Although this compound lacks , related derivatives are used in positron emission tomography .
Drug Design
The trifluoromethoxy group’s electronegativity and lipophilicity enhance drug-receptor interactions. Case studies include:
-
Kinase Inhibitors: Incorporating Phe(3-OCF₃) into ATP-binding pockets improves binding affinity and selectivity .
-
GPCR-Targeted Therapies: Fluorinated residues stabilize receptor conformations in G protein-coupled receptors.
Table 2: Therapeutic Applications
Recent Research Advances
Enzymatic Resolution
A 2025 study optimized protease-mediated resolution to achieve >99.5% ee for fluorinated phenylalanines, reducing reliance on chiral auxiliaries .
Continuous-Flow Synthesis
Adoption of microreactors has cut synthesis time by 40% while improving yields to 85% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume